1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride
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Overview
Description
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C16H23N3O.HCl. It is primarily used in proteomics research and is known for its unique structural properties . This compound is not intended for diagnostic or therapeutic use and is typically utilized in laboratory settings for research purposes .
Preparation Methods
The synthesis of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves:
Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Introduction of Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified using different reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.
Industry: In industrial research, it is used to develop new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The benzoxazole ring and piperidine moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride can be compared with similar compounds such as:
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxamide:
The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and binding properties compared to its analogs .
Properties
IUPAC Name |
1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19;;/h4-5,10,12H,6-9,17H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHMDPUYRQOCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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